molecular formula C25H23FN4O5S B11353418 N-(4-fluorophenyl)-5-[(furan-2-ylmethyl)(3-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(4-fluorophenyl)-5-[(furan-2-ylmethyl)(3-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11353418
M. Wt: 510.5 g/mol
InChI Key: WOKUPIJJBDIGJG-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a fluorophenyl group, a furan-2-ylmethyl group, a 3-methoxyphenylmethyl group, and a methanesulfonyl group. The presence of these diverse functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate precursors such as 4-fluorobenzaldehyde, furan-2-carbaldehyde, and 3-methoxybenzylamine with a suitable pyrimidine derivative.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the pyrimidine core using methanesulfonyl chloride under basic conditions.

    Final Coupling Reaction: The final step is the coupling of the substituted pyrimidine with the carboxamide group, which can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity such as anti-inflammatory, anti-cancer, or antimicrobial properties due to its diverse functional groups.

    Biochemical Research: It can be used as a probe to study enzyme-substrate interactions and receptor binding.

Industry:

    Material Science: The compound can be incorporated into polymers to enhance their properties such as thermal stability and mechanical strength.

    Agriculture: It may be used in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is likely to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the active sites of these targets, leading to inhibition or activation of their biological functions. The exact pathways and molecular targets would require further experimental validation.

Comparison with Similar Compounds

  • **N-(4-FLUOROPHENYL)-5-{[(THIOPHEN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
  • **N-(4-FLUOROPHENYL)-5-{[(PYRIDIN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE

Uniqueness: The presence of the furan-2-ylmethyl group in N-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE distinguishes it from similar compounds. This group can impart unique electronic and steric properties, potentially leading to different biological activities and chemical reactivity.

Properties

Molecular Formula

C25H23FN4O5S

Molecular Weight

510.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-5-[furan-2-ylmethyl-[(3-methoxyphenyl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H23FN4O5S/c1-34-20-6-3-5-17(13-20)15-30(16-21-7-4-12-35-21)22-14-27-25(36(2,32)33)29-23(22)24(31)28-19-10-8-18(26)9-11-19/h3-14H,15-16H2,1-2H3,(H,28,31)

InChI Key

WOKUPIJJBDIGJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=C(C=C4)F)S(=O)(=O)C

Origin of Product

United States

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